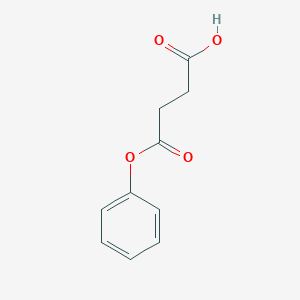

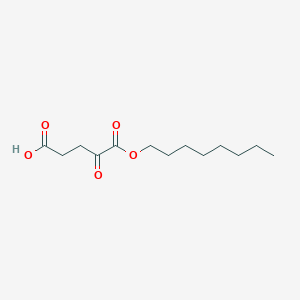

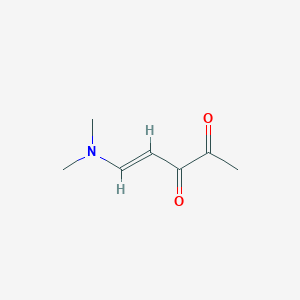

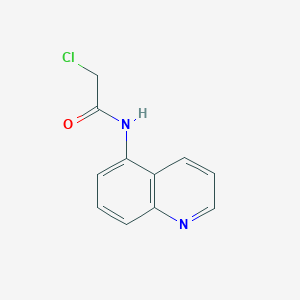

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives, such as Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, are of significant interest due to their wide range of chemical and pharmacological properties. These compounds have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, condensation, or cycloaddition reactions. For instance, Prezent et al. (2016) described the use of Methyl (5-oxopyrazol-3-yl)acetate in building heterocyclic compounds, highlighting the utility of pyrazole derivatives as synthons in heterocyclic chemistry (Prezent et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated through spectroscopic methods and X-ray crystallography. Shen et al. (2012) performed a detailed structural analysis of pyrazole ester derivatives, comparing experimental data with density-functional-theory (DFT) calculations (Shen et al., 2012).

Aplicaciones Científicas De Investigación

1. Androgen Receptor Antagonists

- Application Summary: This compound is used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which are evaluated as androgen receptor antagonists. This is an important strategy in prostate cancer therapy .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using an AR luciferase reporter assay .

- Results: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC 50 = 35.0 μM), especially 6g with IC 50 value of 13.6 μM .

2. Herbicide Synthesis

- Application Summary: This compound is used in the synthesis of herbicide candidates through optimization of Quinclorac containing 3-Methyl-1H-pyrazol-5-yl .

- Methods of Application: Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

- Results: The herbicidal activity assays showed that compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .

3. Fungicide Synthesis

- Application Summary: Pyrazole-containing compounds, similar to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used in the synthesis of fungicides .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective fungicidal activity .

4. Antibacterial Agents

- Application Summary: Pyrazolones, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used as antibacterial agents .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective antibacterial activity .

5. Antiviral Agents

- Application Summary: Derivatives of 1, 3-diazole, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, show antiviral activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective antiviral activity .

6. Insecticide Synthesis

- Application Summary: Pyrazole-containing compounds, similar to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used in the synthesis of insecticides .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective insecticidal activity .

7. SARS-Corona Virus 3C-like Protease Inhibitors

- Application Summary: Pyrazolones, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used as SARS-corona virus 3C-like protease inhibitors .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective inhibitory activity against SARS-corona virus 3C-like protease .

8. Antihelmintic Agents

- Application Summary: Derivatives of 1, 3-diazole, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, show antihelmintic activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective antihelmintic activity .

Propiedades

IUPAC Name |

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOBTOSWLVLRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)